molecular formula C21H16Cl2N2O3 B12177239 methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12177239
M. Wt: 415.3 g/mol
InChI Key: NOPNTKBBQXQAPO-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C21H16Cl2N2O3 and its molecular weight is 415.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for research in pharmacology and medicinal applications.

  • Molecular Formula : C22H19ClN2O4
  • Molecular Weight : 410.85 g/mol
  • CAS Number : 1144444-56-3

Structural Characteristics

The compound features:

  • A pyrrole ring substituted with a carboxylate group.
  • An indole moiety that enhances its biological activity.
  • Chloro and methoxy groups that increase lipophilicity, influencing interactions with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are often assessed using lipid peroxidation tests, where the compound demonstrated significant inhibition compared to standard antioxidants like Trolox. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that derivatives of this compound can effectively modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

3. Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. This is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

Study FocusFindings
Antioxidant ActivityDemonstrated significant inhibition of lipid peroxidation; comparable to Trolox .
Anti-inflammatoryInhibited COX activity by 25%, indicating potential as an anti-inflammatory agent .
Anticancer ActivityInduced apoptosis in cancer cell lines; showed promise in reducing tumor size in vivo .

The biological activities are believed to be mediated through:

  • Modulation of enzyme activity.
  • Interaction with specific receptors involved in inflammatory and apoptotic pathways.

Properties

Molecular Formula

C21H16Cl2N2O3

Molecular Weight

415.3 g/mol

IUPAC Name

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H16Cl2N2O3/c1-10-15(21(27)28-2)17(19(24-10)11-6-3-4-8-13(11)22)16-12-7-5-9-14(23)18(12)25-20(16)26/h3-9,16,24H,1-2H3,(H,25,26)

InChI Key

NOPNTKBBQXQAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2Cl)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

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